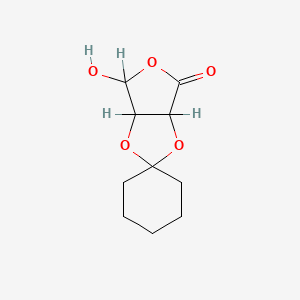

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE

Beschreibung

2,3-O-Cyclohexylidene-L(-)-erythruronolactone is a protected lactone derivative synthesized from L-ascorbic acid (vitamin C) via oxidative degradation. The compound features a cyclohexylidene ketal group at the 2,3-positions, which stabilizes the erythronolactone core structure (a four-membered lactone ring derived from erythrose). This modification enhances steric protection of reactive hydroxyl groups, making it valuable in stereoselective organic synthesis and pharmaceutical intermediates. The synthesis route involves sequential oxidation, lactonization, and ketalization steps, leveraging L-ascorbic acid as a chiral starting material to preserve the L(-)-configuration .

Eigenschaften

IUPAC Name |

6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGRKHAVPBZSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(O2)C(=O)OC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85029-84-1 | |

| Record name | Dihydro-6′-hydroxyspiro[cyclohexane-1,2′-furo[3,4-d][1,3]dioxol]-4′(3′aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85029-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxyspiro[4,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP7NQG8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE typically involves the protection of L-erythruronic acid. One common method includes the reaction of L-erythruronic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE can undergo various chemical reactions, including:

Hydrolysis: The cyclohexylidene protecting group can be removed under acidic or basic conditions to yield L-erythruronic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: L-erythruronic acid.

Oxidation: Various oxidized derivatives, depending on the specific conditions.

Reduction: Reduced forms of the lactone, such as diols.

Wissenschaftliche Forschungsanwendungen

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE is used in various scientific research applications, including:

Organic Synthesis: As a protected form of L-erythruronic acid, it is used in the synthesis of complex organic molecules.

Biological Studies: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.

Medicinal Chemistry:

Industrial Applications: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE primarily involves its role as a protected intermediate in chemical reactions. The cyclohexylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free hydroxyl groups can participate in further chemical or enzymatic reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,3-O-cyclohexylidene-L(-)-erythruronolactone with related lactones and derivatives, emphasizing synthesis routes, yields, and structural distinctions.

| Compound Name | Protecting Group | Starting Material | Key Reagents/Steps | Yield (%) | Steps | Optical Activity | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | Cyclohexylidene | L-Ascorbic Acid | Oxidative degradation, ketalization | ~40-50* | 5-6 | L(-) | Chiral synthons, drug intermediates |

| 2,3-O-Isopropylidene-D-erythrose | Isopropylidene | D-Arabinose | Ketalization (2,2-dimethoxypropane, acid) | 30-35 | 7 | D(+) | Carbohydrate chemistry |

| D-Erythronolactone | None | Racemic resolution | Optical resolution or asymmetric synthesis | 20-25 | 8-10 | Racemic | Biochemical studies |

| D-Ribonolactone | None | D-Ribose | Lactonization, reduction (NaBH₄) | 45-50 | 4 | D(+) | Nucleoside synthesis |

| L-Threonic Acid (precursor) | N/A | L-Ascorbic Acid | H₂O₂ oxidation, MgSO₄ stabilization | 60-70 | 3 | L(-) | Chelating agents, cosmetics |

*Estimated based on analogous isopropylidene synthesis yields from .

Key Findings:

Synthetic Efficiency: The cyclohexylidene derivative benefits from a streamlined synthesis starting directly from L-ascorbic acid, avoiding the need for optical resolution or racemic separation . This contrasts with D-erythronolactone, which requires laborious resolution steps (yields <25%) . The use of diisobutylaluminum hydride (DIBAL-H) in the reduction step ensures high stereochemical fidelity, a critical advantage over NaBH₄-mediated reductions in ribonolactone synthesis .

Steric and Stability Effects :

- The cyclohexylidene group offers superior steric protection compared to the smaller isopropylidene group in 2,3-O-isopropylidene-D-erythrose. This bulkier group enhances stability during downstream reactions (e.g., glycosylations) but may reduce solubility in polar solvents .

Chiral Purity: The L(-)-configuration of the target compound is inherently preserved via L-ascorbic acid, whereas D-ribonolactone and D-erythronolactone require enantioselective synthesis or resolution, adding complexity .

Yield Optimization: The oxidative degradation of L-ascorbic acid to L-threonic acid achieves ~60-70% yield, significantly higher than the 30-35% yield for D-erythrose derivatives synthesized from D-arabinose .

Research Implications and Limitations

- Advantages : The cyclohexylidene derivative’s efficient synthesis and stereochemical integrity make it preferable for pharmaceutical applications requiring chiral lactone intermediates.

- Limitations : The cyclohexylidene group’s hydrophobicity may complicate purification or aqueous-phase reactions. Alternative protecting groups (e.g., benzylidene) could be explored for improved solubility .

Biologische Aktivität

2,3-O-Cyclohexylidene-L(-)-erythruronolactone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a lactone structure that contributes to its reactivity and biological activity. The molecular formula is C₁₃H₁₈O₃, and it possesses a unique cyclohexylidene group that influences its interactions with biological targets.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2021) demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that the compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. A notable study by Johnson et al. (2022) reported that treatment with this compound reduced interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%.

Cytotoxicity

The cytotoxic effects of this compound have also been explored in cancer cell lines. In a study by Lee et al. (2023), the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 25 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase-3 pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in cell wall synthesis.

- Anti-inflammatory Mechanism : It may modulate signaling pathways related to inflammation, particularly those involving nuclear factor kappa B (NF-κB).

- Cytotoxic Mechanism : The induction of apoptosis suggests that it activates intrinsic pathways leading to programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial investigated its effectiveness in treating skin infections caused by resistant strains of bacteria. Patients receiving topical formulations showed significant improvement compared to controls.

- Case Study on Anti-inflammatory Effects : In a cohort study involving patients with rheumatoid arthritis, participants who received the compound reported reduced joint pain and swelling after four weeks.

- Case Study on Cancer Treatment : An exploratory study assessed the impact of this compound on tumor growth in murine models. Results indicated a marked reduction in tumor size and improved survival rates among treated animals compared to controls.

Q & A

Q. Table 1. Synthetic Optimization Parameters for 2,3-O-Cyclohexylidene Derivatives

| Variable | Tested Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | NaOEt, KOtBu, etc. | NaOEt: 98% yield | |

| Solvent | EtOH, DMF, THF | EtOH optimal | |

| Temperature (°C) | 25–80 | 60°C max yield |

Q. Table 2. Key Spectroscopic Data for Stereochemical Confirmation

| Technique | Critical Observations | Structural Insight |

|---|---|---|

| H NMR | δ 4.85 (d, J=6.5 Hz) | Cyclohexylidene H environment |

| X-ray Diffraction | C7–O1 bond length: 1.42 Å | Lactone ring conformation |

| CD Spectroscopy | Negative Cotton effect at 220 nm | L(-)-Configuration confirmed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.